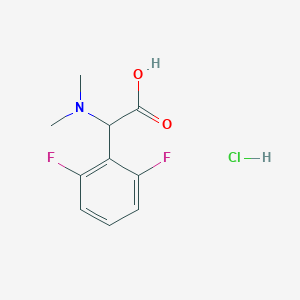

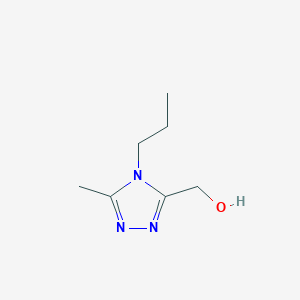

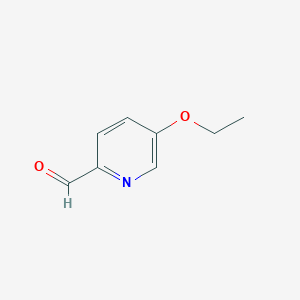

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis methods. For example, piperazines, which also contain a nitrogenous five-membered ring, have been synthesized through various methods, including C–H functionalization .Wissenschaftliche Forschungsanwendungen

Application 1: Antioxidant in Cold Preservation

- Summary of the Application : DHMBA is used as an antioxidant in the cold preservation of enterocytes . It has dual properties to reduce oxidative stress, including radical scavenging and antioxidant protein induction .

- Methods of Application : Enterocytes were subjected to 48-hour cold preservation under atmosphere in University of Wisconsin (UW) solution (±DHMBA), and then returned to normal culture to replicate reperfusion of the small intestine after cold preservation .

- Results or Outcomes : DHMBA protected mitochondrial function mainly during cold preservation, and suppressed cell death after rewarming . This was shown by the MTT, ATP, mitochondrial membrane potential, LDH, and lipid peroxidation assays, together with enhanced survival signals (PI3K, Akt, p70S6K) and induction of antioxidant proteins (HO-1, NQO-1, TRX-1) .

Application 2: Active Compound in Shellfish

- Summary of the Application : DHMBA is considered a prominent active compound in shellfish . It contributes to various unhealthy physiological reactions remission, such as reduction of oxidative stress .

- Methods of Application : A UPLC-QqQ/MS method for rapid and accurate determination of DHMBA was developed and optimized . The matrix effect of the shellfish samples was evaluated, and the corresponding pretreatment method using 75% acetonitrile treatment was also developed .

- Results or Outcomes : The calibration curve was linear in the range of 1.0 to 750.0 ng mL −1, with correlation coefficients greater than 0.999 . The limits of detection (LODs) and limits of quantification (LOQs) were calculated to be 0.38 ng mL −1 and 1.15 ng mL −1, respectively . The relative standard deviation (RSD) of intra-day and inter-day precision were 1.49 and 7.88%, respectively .

Eigenschaften

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHARDUFPHMNCRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)

![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)

![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)